Acetic acid, (2,4,6-trimethylphenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride

Description

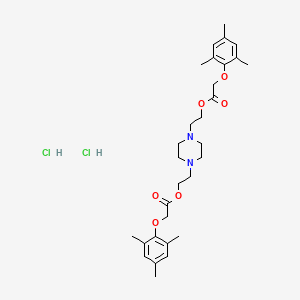

This compound is a dihydrochloride salt featuring a piperazine-linked ester backbone substituted with a 2,4,6-trimethylphenoxy group. The structure combines a phenoxy-acetic acid ester moiety with a 1,4-piperazine bridge, which is protonated as a dihydrochloride salt to enhance solubility. The trimethylphenoxy group contributes to lipophilicity, while the piperazine core may facilitate hydrogen bonding or receptor interactions.

Properties

CAS No. |

86746-11-4 |

|---|---|

Molecular Formula |

C30H44Cl2N2O6 |

Molecular Weight |

599.6 g/mol |

IUPAC Name |

2-[4-[2-[2-(2,4,6-trimethylphenoxy)acetyl]oxyethyl]piperazin-1-yl]ethyl 2-(2,4,6-trimethylphenoxy)acetate;dihydrochloride |

InChI |

InChI=1S/C30H42N2O6.2ClH/c1-21-15-23(3)29(24(4)16-21)37-19-27(33)35-13-11-31-7-9-32(10-8-31)12-14-36-28(34)20-38-30-25(5)17-22(2)18-26(30)6;;/h15-18H,7-14,19-20H2,1-6H3;2*1H |

InChI Key |

HPEMGOSOZGNOKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC(=O)OCCN2CCN(CC2)CCOC(=O)COC3=C(C=C(C=C3C)C)C)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of acetic acid, (2,4,6-trimethylphenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride involves multiple steps. The primary synthetic route includes the esterification of acetic acid with (2,4,6-trimethylphenoxy)acetic acid, followed by the reaction with 1,4-piperazinediyldi-2,1-ethanediyl. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Scientific Research Applications

Acetic acid, (2,4,6-trimethylphenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Notes on Limitations

- Direct data on the target compound is scarce; comparisons rely on structural extrapolation.

- Chlorinated analogs highlight trade-offs between stability and toxicity, whereas methylated variants may prioritize biocompatibility.

Biological Activity

Acetic acid, (2,4,6-trimethylphenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound based on various studies and research findings.

- Molecular Formula : C30H42N2O6

- Molecular Weight : 534.68 g/mol

- Structure : The compound features a piperazine ring connected to an acetic acid moiety and a 2,4,6-trimethylphenoxy group.

1. Antimicrobial Activity

Research has shown that compounds containing piperazine structures often exhibit antimicrobial properties. For instance, derivatives of piperazine have been evaluated for their efficacy against various bacterial strains. In vitro studies indicated that certain piperazine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

2. Inhibition of Cyclooxygenase Enzymes

The potential of the compound to inhibit cyclooxygenase (COX) enzymes has been explored. COX-2 selective inhibitors are particularly valuable in managing inflammation and pain. A related study highlighted that certain structurally similar compounds exhibited selective COX-2 inhibition with IC50 values in the nanomolar range . This suggests that our compound may also possess similar inhibitory effects on COX enzymes.

3. Neuropharmacological Effects

Piperazine derivatives are known to interact with neurotransmitter systems. Some studies have indicated that compounds with piperazine rings can act as anxiolytics or antidepressants by modulating serotonin and dopamine pathways. The specific effects of our compound on these pathways require further investigation but could provide insights into its potential therapeutic applications.

Case Study 1: Antibacterial Efficacy

A study conducted on various piperazine derivatives showed that modifications to the piperazine ring could enhance antibacterial activity. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, revealing promising results for derivatives similar to our target compound .

Case Study 2: COX-2 Inhibition

In a comparative analysis of several acetic acid derivatives, one compound showed a remarkable selectivity for COX-2 over COX-1 with an IC50 value of 150 nM. This study utilized docking simulations to predict binding affinities and interactions within the active site of COX-2 . Such findings suggest that our compound may warrant similar evaluations for its COX-inhibitory potential.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.